molecular formula C22H26N2 B337534 1,1-Bis(4-pyrrolidinophenyl)ethylene

1,1-Bis(4-pyrrolidinophenyl)ethylene

Cat. No. B337534
M. Wt: 318.5 g/mol
InChI Key: JQPWJEGBJABCDA-UHFFFAOYSA-N
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Patent
US04898941

Procedure details

Into 100 ml of 5% aqueous solution of sodium hydroxide was dissolved 10 g of 2,2-bis(4-pyrrolidinophenyl)propionic acid. Thereto was added 9.2 g of potassium persulfate and the mixture was reacted with stirring for one hour. The resulting precipitates were collected by filtration and recrystallized from methanol to obtain 7.0 g (yield 80%) of 1,1-bis(4-pyrrolidinophenyl)ethylene, having a melting point of 221°~223° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2-bis(4-pyrrolidinophenyl)propionic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]1([C:8]2[CH:13]=[CH:12][C:11]([C:14]([C:19]3[CH:24]=[CH:23][C:22]([N:25]4[CH2:29][CH2:28][CH2:27][CH2:26]4)=[CH:21][CH:20]=3)(C)[C:15](O)=O)=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4]1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>>[N:3]1([C:8]2[CH:9]=[CH:10][C:11]([C:14]([C:19]3[CH:24]=[CH:23][C:22]([N:25]4[CH2:26][CH2:27][CH2:28][CH2:29]4)=[CH:21][CH:20]=3)=[CH2:15])=[CH:12][CH:13]=2)[CH2:4][CH2:5][CH2:6][CH2:7]1 |f:0.1,3.4.5|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
2,2-bis(4-pyrrolidinophenyl)propionic acid
Quantity
10 g
Type
reactant
Smiles
N1(CCCC1)C1=CC=C(C=C1)C(C(=O)O)(C)C1=CC=C(C=C1)N1CCCC1
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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